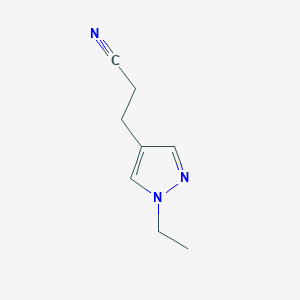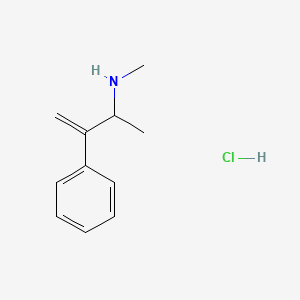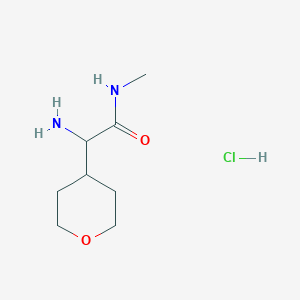
2-(2-Methoxyethoxy)cycloheptan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Methoxyethoxy)cycloheptan-1-amine is a chemical compound with the molecular formula C10H21NO2 and a molecular weight of 187.28 g/mol . It is known for its unique structure, which includes a cycloheptane ring substituted with a methoxyethoxy group and an amine group. This compound is used in various scientific research applications due to its distinctive chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methoxyethoxy)cycloheptan-1-amine typically involves the reaction of cycloheptanone with 2-(2-methoxyethoxy)ethylamine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yield and purity, often involving multiple purification steps such as distillation and recrystallization .
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Methoxyethoxy)cycloheptan-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines with different substitution patterns.
Substitution: The methoxyethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and alkylating agents are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction typically produces secondary or tertiary amines .
Aplicaciones Científicas De Investigación
2-(2-Methoxyethoxy)cycloheptan-1-amine is utilized in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of biological pathways and interactions.
Medicine: The compound is investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: It is employed in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(2-Methoxyethoxy)cycloheptan-1-amine involves its interaction with specific molecular targets and pathways. The amine group allows it to form hydrogen bonds and ionic interactions with biological molecules, influencing various biochemical processes. The methoxyethoxy group enhances its solubility and bioavailability, making it more effective in its applications .
Comparación Con Compuestos Similares
Similar Compounds
2-(2-(2-Methoxyethoxy)ethoxy)ethanamine: This compound has a similar structure but with an additional ethoxy group.
2-(2-Methoxyethoxy)cyclohexan-1-amine: Similar to 2-(2-Methoxyethoxy)cycloheptan-1-amine but with a cyclohexane ring instead of a cycloheptane ring.
Uniqueness
This compound is unique due to its cycloheptane ring, which provides different steric and electronic properties compared to cyclohexane derivatives. This uniqueness makes it valuable for specific applications where these properties are advantageous .
Propiedades
Fórmula molecular |
C10H21NO2 |
|---|---|
Peso molecular |
187.28 g/mol |
Nombre IUPAC |
2-(2-methoxyethoxy)cycloheptan-1-amine |
InChI |
InChI=1S/C10H21NO2/c1-12-7-8-13-10-6-4-2-3-5-9(10)11/h9-10H,2-8,11H2,1H3 |
Clave InChI |
HJHSLTQIPVKASM-UHFFFAOYSA-N |
SMILES canónico |
COCCOC1CCCCCC1N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


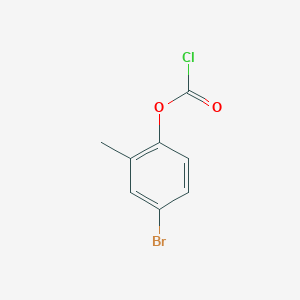

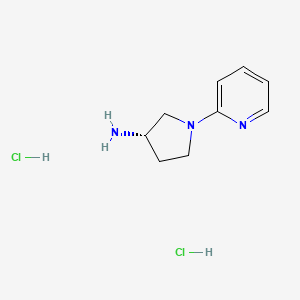
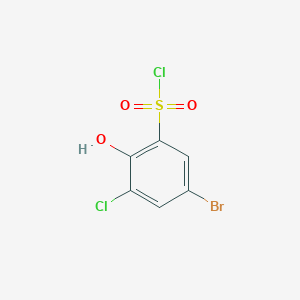
![3-benzyl-1-[(E)-{[5-(4-nitrophenyl)furan-2-yl]methylidene}amino]imidazolidine-2,4-dione](/img/structure/B13612914.png)
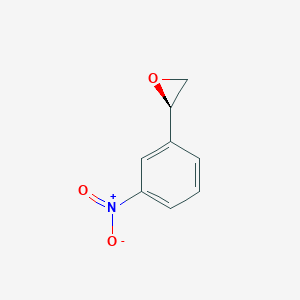
![5H,6H,7H,8H-pyrazolo[3,2-b][1,3]oxazepine-2-carbaldehyde](/img/structure/B13612933.png)
